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Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques

for the analysis of C.I. Vat Yellow 2 (Indanthrene Yellow G), an anthraquinone-based vat dye. It

details the chemical and physical properties of the dye and presents in-depth experimental

protocols for its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-

Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS). Given the compound's characteristic poor solubility, this guide

emphasizes specialized sample preparation and analytical techniques. Predicted spectroscopic

data, based on its known structure, are summarized in tables for easy reference. Furthermore,

this document includes mandatory visualizations of experimental workflows to aid in the

practical application of these methodologies.

Introduction to C.I. Vat Yellow 2
C.I. Vat Yellow 2, with the chemical identifier C.I. 67300 and CAS number 129-09-9, is a

synthetic organic dye belonging to the anthraquinone class.[1] It is characterized by its vibrant

yellow color and high fastness properties, making it suitable for various industrial applications,

including the dyeing of cellulosic fibers.[1] Its molecular structure is based on a complex fused

aromatic ring system containing nitrogen and sulfur heteroatoms. The inherent insolubility of

C.I. Vat Yellow 2 in water and common organic solvents presents a significant challenge for its

analytical characterization.[1]
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Table 1: Chemical and Physical Properties of C.I. Vat Yellow 2

Property Value

C.I. Name Vat Yellow 2

CAS Number 129-09-9

Molecular Formula C₂₈H₁₄N₂O₂S₂[1][2]

Molecular Weight 474.56 g/mol

Chemical Class Anthraquinone Dye

Physical Form Orange powder

Solubility Insoluble in water and ethanol

Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and

structural elucidation of C.I. Vat Yellow 2.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the dye's

chromophoric system. The extensive π-conjugation of the anthraquinone core is responsible

for its absorption in the visible region of the spectrum.

Predicted Spectroscopic Data: As a yellow dye, C.I. Vat Yellow 2 is expected to absorb light in

the complementary blue-violet region. The maximum absorption wavelength (λmax) is

predicted to be in the 400-480 nm range, which is typical for anthraquinone dyes.

Table 2: Predicted UV-Vis Spectroscopic Data for C.I. Vat Yellow 2

Parameter Predicted Value

λmax 400 - 480 nm
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Experimental Protocol: The primary challenge in the UV-Vis analysis of C.I. Vat Yellow 2 is its

insolubility. A solvent that can dissolve the dye to a measurable concentration without

interfering with its absorption spectrum is required.

Solvent Selection: Choose a solvent with a wide transparency range in the UV-Vis region

and some solvating power for the dye, such as N,N-Dimethylformamide (DMF) or

dichloromethane.

Sample Preparation:

Prepare a stock solution by dissolving a precisely weighed amount of C.I. Vat Yellow 2 in

the selected solvent.

Employ sonication or gentle heating to aid dissolution.

Prepare a series of dilutions to establish a calibration curve if quantitative analysis is

required.

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Use a cuvette containing the pure solvent to record a baseline

spectrum.

Spectral Acquisition: Scan the sample solution over a wavelength range of 200-800 nm to

identify the λmax.

Data Analysis: Determine the λmax from the absorption spectrum.
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Sample Preparation

Analysis

Select appropriate solvent (e.g., DMF)

Dissolve C.I. Vat Yellow 2 with sonication/heating

Prepare serial dilutions

Set up dual-beam UV-Vis spectrophotometer

Record baseline with pure solvent

Acquire absorption spectra (200-800 nm)

Determine λmax

Click to download full resolution via product page

Caption: Experimental workflow for UV-Vis analysis of C.I. Vat Yellow 2.

Fourier-Transform Infrared (FTIR) Spectroscopy
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FTIR spectroscopy is instrumental in identifying the functional groups present in C.I. Vat Yellow
2. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of

its constituent bonds.

Predicted Spectroscopic Data: The FTIR spectrum of C.I. Vat Yellow 2 is expected to show

characteristic peaks for the anthraquinone skeleton and its substituents. PubChem indicates

that an FTIR spectrum has been recorded using the KBr-Pellet technique.

Table 3: Predicted FTIR Absorption Bands for C.I. Vat Yellow 2

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode

3100 - 3000 Aromatic C-H Stretching

1680 - 1660 C=O (Quinone) Stretching

1600 - 1450 Aromatic C=C Stretching

1350 - 1250 C-N Stretching

700 - 600 C-S Stretching

Experimental Protocol: For solid, insoluble samples like C.I. Vat Yellow 2, the KBr pellet

method is a standard and effective sample preparation technique for transmission FTIR.

Sample Preparation (KBr Pellet):

Add 1-2 mg of C.I. Vat Yellow 2 to an agate mortar containing approximately 200 mg of

dry, finely ground potassium bromide (KBr).

Thoroughly grind the mixture until a homogeneous, fine powder is obtained.

Transfer the powder to a pellet press die.

Apply high pressure using a hydraulic press to form a thin, transparent, or translucent

pellet.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
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Background Spectrum: Acquire a background spectrum using a blank KBr pellet to account

for atmospheric and instrumental noise.

Sample Spectrum: Place the sample pellet in the instrument's sample holder and record the

spectrum.

Data Analysis: Correlate the observed absorption bands to the characteristic vibrational

frequencies of the functional groups.

Sample Preparation

Analysis

Grind C.I. Vat Yellow 2 with dry KBr

Press mixture into a thin pellet

Acquire background spectrum (blank KBr pellet)

Record sample FTIR spectrum

Identify characteristic absorption bands

Click to download full resolution via product page

Caption: Experimental workflow for FTIR analysis of C.I. Vat Yellow 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic

compounds. However, the low solubility of C.I. Vat Yellow 2 makes obtaining high-quality

solution-state NMR spectra challenging.

Predicted Spectroscopic Data: The ¹H NMR spectrum is expected to be complex, with multiple

signals in the aromatic region. The ¹³C NMR spectrum will show a larger number of signals

corresponding to the 28 carbon atoms in the molecule.

Table 4: Predicted NMR Chemical Shift Ranges for C.I. Vat Yellow 2

Nucleus
Predicted Chemical Shift
(δ) ppm

Assignment

¹H 7.0 - 9.0 Aromatic protons

¹³C 110 - 150 Aromatic carbons

¹³C > 160 Quinone carbonyl carbons

Experimental Protocol: To overcome the solubility issue, specialized deuterated solvents and

experimental conditions are necessary.

Solvent Selection: Use a high-boiling deuterated solvent such as dimethyl sulfoxide-d₆

(DMSO-d₆) or, if necessary, a chlorinated solvent like chloroform-d (CDCl₃) with a few drops

of trifluoroacetic acid to enhance solubility.

Sample Preparation:

Accurately weigh 5-10 mg of the sample into an NMR tube.

Add 0.6-0.7 mL of the chosen deuterated solvent.

Use sonication and gentle heating to maximize the amount of dissolved sample. Note that

any undissolved material will not contribute to the high-resolution spectrum.

Instrumentation: Employ a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve

signal dispersion and sensitivity.
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Data Acquisition:

Acquire standard ¹H and ¹³C{¹H} spectra.

Consider acquiring spectra at elevated temperatures to improve solubility and spectral

resolution.

Advanced 2D NMR experiments like COSY and HSQC can be used to establish

correlations and aid in signal assignment.

Data Analysis: Analyze chemical shifts, signal integrations (for ¹H), and coupling constants to

assign the signals to the molecular structure.

Sample Preparation

Analysis

Select specialized deuterated solvent (e.g., DMSO-d6)

Dissolve sample with sonication and/or heating

Use high-field NMR spectrometer

Acquire 1D (¹H, ¹³C) and 2D NMR spectra

Analyze chemical shifts and correlations

Click to download full resolution via product page
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Caption: Experimental workflow for NMR analysis of C.I. Vat Yellow 2.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of C.I. Vat
Yellow 2. Fragmentation analysis can provide further structural confirmation.

Predicted Spectroscopic Data: The high-resolution mass spectrum should provide the exact

mass of the molecular ion, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data for C.I. Vat Yellow 2

Ion Predicted m/z

[M]⁺˙ 474.0497

[M+H]⁺ 475.0575

Experimental Protocol: A soft ionization technique coupled with a high-resolution mass analyzer

is ideal for the analysis of C.I. Vat Yellow 2.

Sample Preparation:

Dissolve a small amount of the sample in a suitable solvent for infusion or liquid

chromatography, such as a mixture of acetonitrile and water.

Add a small amount of an acid (e.g., formic acid) or base to promote ionization.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC)

system for sample introduction.

Ionization: Employ Electrospray Ionization (ESI) in either positive or negative ion mode.

Mass Analysis:

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
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Perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing

fragmentation through collision-induced dissociation (CID) to obtain structural information.

Data Analysis:

Use the accurate mass to confirm the elemental formula.

Interpret the fragmentation pattern to corroborate the proposed structure. Common losses

for anthraquinone dyes include CO and SO₂.

Sample Preparation

Analysis

Dissolve sample in appropriate solvent

Add acid/base to promote ionization

Inject into LC-MS system (e.g., Q-TOF)

Ionize using Electrospray Ionization (ESI)

Acquire full scan and MS/MS spectra

Determine accurate mass and analyze fragmentation
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Click to download full resolution via product page

Caption: Experimental workflow for Mass Spectrometry analysis of C.I. Vat Yellow 2.

Conclusion
The comprehensive spectroscopic analysis of C.I. Vat Yellow 2 necessitates a multi-faceted

approach, leveraging the strengths of UV-Vis, FTIR, NMR, and Mass Spectrometry. While the

inherent insolubility of this anthraquinone dye presents methodological challenges, the

application of appropriate solvents, sample preparation techniques, and advanced

instrumentation as outlined in this guide can yield high-quality data for its complete structural

characterization and quality control. The provided protocols and predicted spectral data serve

as a valuable resource for professionals engaged in the analysis of this and structurally related

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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